(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol
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Overview
Description
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . This compound is characterized by the presence of a bromine atom, a methanol group, and a benzodioxepin ring structure. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanethiol: Similar structure but with a thiol group instead of a methanol group.
9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: Contains an amine group instead of a methanol group.
7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin: Lacks the methanol group.
Uniqueness
The presence of the methanol group in (9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol provides unique chemical properties and reactivity compared to its analogs. This functional group allows for specific reactions and interactions that are not possible with the amine or thiol derivatives.
Properties
Molecular Formula |
C10H11BrO3 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanol |
InChI |
InChI=1S/C10H11BrO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5,12H,1-3,6H2 |
InChI Key |
XMQGJYLIBSBUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CO)Br)OC1 |
Origin of Product |
United States |
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